molecular formula C15H16N6O4S2 B12380635 PfThrRS-IN-1

PfThrRS-IN-1

Cat. No.: B12380635
M. Wt: 408.5 g/mol
InChI Key: NUAFQODJAZYOPI-UHLUBPPHSA-N
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Description

PfThrRS-IN-1 is a potent inhibitor of Plasmodium falciparum threonyl tRNA synthetase, with an IC50 value of 0.1 micromolar. This compound is a promising antimalarial agent, targeting the enzyme responsible for the synthesis of threonyl-tRNA, which is essential for protein synthesis in the malaria parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PfThrRS-IN-1 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

PfThrRS-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity .

Scientific Research Applications

PfThrRS-IN-1 has several scientific research applications, including:

Mechanism of Action

PfThrRS-IN-1 exerts its effects by inhibiting the activity of Plasmodium falciparum threonyl-tRNA synthetase. This enzyme is responsible for attaching threonine to its corresponding tRNA, a crucial step in protein synthesis. By inhibiting this enzyme, this compound disrupts protein synthesis in the malaria parasite, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PfThrRS-IN-1 is unique due to its high potency and specificity for Plasmodium falciparum threonyl-tRNA synthetase. Its structure allows for effective inhibition at low concentrations, making it a promising candidate for antimalarial therapy .

Properties

Molecular Formula

C15H16N6O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

(2S,3R)-2-amino-N-[[5-(6-aminopyrimidin-4-yl)-1,3-benzothiazol-2-yl]sulfonyl]-3-hydroxybutanamide

InChI

InChI=1S/C15H16N6O4S2/c1-7(22)13(17)14(23)21-27(24,25)15-20-10-4-8(2-3-11(10)26-15)9-5-12(16)19-6-18-9/h2-7,13,22H,17H2,1H3,(H,21,23)(H2,16,18,19)/t7-,13+/m1/s1

InChI Key

NUAFQODJAZYOPI-UHLUBPPHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)C3=CC(=NC=N3)N)N)O

Canonical SMILES

CC(C(C(=O)NS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)C3=CC(=NC=N3)N)N)O

Origin of Product

United States

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